1-(2-Bromo-6-methylbenzoyl)azetidine 1-(2-Bromo-6-methylbenzoyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693324
InChI: InChI=1S/C11H12BrNO/c1-8-4-2-5-9(12)10(8)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3
SMILES: CC1=C(C(=CC=C1)Br)C(=O)N2CCC2
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol

1-(2-Bromo-6-methylbenzoyl)azetidine

CAS No.:

Cat. No.: VC13693324

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-6-methylbenzoyl)azetidine -

Specification

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
IUPAC Name azetidin-1-yl-(2-bromo-6-methylphenyl)methanone
Standard InChI InChI=1S/C11H12BrNO/c1-8-4-2-5-9(12)10(8)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3
Standard InChI Key XEZPCPTXTWOENY-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Br)C(=O)N2CCC2
Canonical SMILES CC1=C(C(=CC=C1)Br)C(=O)N2CCC2

Introduction

Structural Overview and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked via a carbonyl group to a 2-bromo-6-methylbenzoyl moiety. The benzene ring’s substitution pattern creates distinct electronic and steric environments: the bromine atom at position 2 acts as a strong electron-withdrawing group, while the methyl group at position 6 contributes steric bulk and mild electron-donating effects. This juxtaposition influences the compound’s reactivity in nucleophilic substitutions and cross-coupling reactions .

Physical and Spectral Characteristics

Key physicochemical properties include:

PropertyValue/Description
CAS RN1882100-27-7
Molecular FormulaC11H12BrNO\text{C}_{11}\text{H}_{12}\text{BrNO}
Molecular Weight278.13 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage ConditionsStable at -20°C in inert atmosphere

Spectral data further elucidate its structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • Aromatic protons: δ 7.35 (d, J=7.6J = 7.6 Hz, 1H, H-4), 7.28 (t, J=7.6J = 7.6 Hz, 1H, H-5), 7.18 (d, J=7.6J = 7.6 Hz, 1H, H-3).

    • Azetidine protons: δ 4.10–3.80 (m, 4H, N–CH2_2).

    • Methyl group: δ 2.42 (s, 3H, Ar–CH3_3) .

  • IR (KBr): Strong absorption at 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C–Br stretch) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 278.1 (M+^+) .

Synthetic Methodologies

Coupling Agent-Mediated Amide Formation

The most common synthesis involves coupling 2-bromo-6-methylbenzoic acid with azetidine using carbodiimide-based reagents like N,NN,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method typically proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran, yielding the target compound in 60–75% isolated yield after purification via column chromatography.

2-Bromo-6-methylbenzoic acid+AzetidineDCC, DMAP1-(2-Bromo-6-methylbenzoyl)azetidine\text{2-Bromo-6-methylbenzoic acid} + \text{Azetidine} \xrightarrow{\text{DCC, DMAP}} \text{1-(2-Bromo-6-methylbenzoyl)azetidine}

Alternative Routes

Microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiating the reaction mixture at 100°C for 15 minutes enhances the coupling efficiency by 10–15% compared to conventional heating. Additionally, copper(I)-catalyzed rearrangements, as demonstrated in azetidine nitrone syntheses, offer potential pathways for functionalizing the azetidine ring post-synthesis .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 2 undergoes facile nucleophilic substitution. For instance, reactions with primary amines (e.g., benzylamine) in the presence of a palladium catalyst yield NN-arylazetidine derivatives, which are valuable intermediates in drug discovery.

1-(2-Bromo-6-methylbenzoyl)azetidine+R-NH2Pd(OAc)2,DPEPhos1-(2-(R-amino)-6-methylbenzoyl)azetidine\text{1-(2-Bromo-6-methylbenzoyl)azetidine} + \text{R-NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{1-(2-(R-amino)-6-methylbenzoyl)azetidine}

Cross-Coupling Reactions

Analytical Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar azetidine ring with a dihedral angle of 12.5° relative to the benzoyl group. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides .

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